4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline
Description
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline is a nitrogen-rich heterocyclic compound featuring a quinoline core linked to a piperazine ring via a methylene bridge, with an aniline group at the para position of the benzyl moiety. This structure combines the planar aromaticity of quinoline, the flexibility of piperazine, and the reactive amine group of aniline, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C20H22N4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(4-quinolin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C20H22N4/c21-18-8-5-16(6-9-18)15-23-11-13-24(14-12-23)20-10-7-17-3-1-2-4-19(17)22-20/h1-10H,11-15,21H2 |
InChI Key |
ITMYRIULGPPXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperazine Introduction: The piperazine ring is introduced by reacting the quinoline derivative with piperazine under suitable conditions, such as heating in a solvent like ethanol or methanol.
Aniline Attachment: The final step involves the reaction of the piperazine-quinoline intermediate with aniline, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The primary aniline group (-NH₂) and piperazine nitrogen atoms serve as nucleophilic sites for alkylation/arylation:
Key Examples
-
The piperazine nitrogen reacts preferentially with electrophiles like chloroquinoline under reflux conditions .
-
Palladium-catalyzed coupling enables introduction of diverse aryl groups at the aniline position .
Acylation and Sulfonation
The secondary amines in the piperazine ring undergo acylation/sulfonation:
Sulfonamide Formation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,4,6-Trimethylbenzenesulfonyl chloride | DCM, DIPEA, 0–10°C | 4-(4,6-Dimethoxyquinolin-2-ylmethyl)-piperazine-1-sulfonamide | 76% |
-
Sulfonyl chlorides react selectively with the piperazine ring under mild conditions .
-
Acylation with benzoyl chlorides produces amides with yields up to 82% .
Cyclization and Heterocycle Formation
The quinoline moiety participates in cycloaddition and annulation reactions:
Quinoline Functionalization
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Vilsmeier Formylation | POCl₃, DMF, 110°C | 2-(Piperazin-1-yl)quinoline-3-carbaldehyde | Anticancer precursors |
Reduction and Oxidation
The methylene bridge (-CH₂-) and aromatic systems undergo redox reactions:
LiAlH₄ Reduction
| Starting Material | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| N-[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl] | LiAlH₄, THF | N-[3,5-Bis(pyrrolidin-1-ylmethyl)phenyl] | 67% |
Biological Activity-Driven Modifications
Derivatives of this scaffold show pharmacological relevance:
Anticancer Derivatives
| Modification Site | Biological Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Piperazine sulfonamide | VEGFR-2 | 46.83 | |
| Quinoline-3-carbaldehyde | T-47D breast cancer cells | 2.73 |
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic and Neuroleptic Activity
The compound is structurally related to known antipsychotic agents, particularly those targeting dopamine receptors. Research indicates that derivatives of quinoline and piperazine exhibit significant affinity for dopamine D2 and D3 receptors, which are crucial in the treatment of schizophrenia and other neuropsychiatric disorders.
In a study examining the pharmacological profiles of quinoline derivatives, it was found that compounds similar to 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline displayed low nanomolar potency at D3 receptors, suggesting potential for development as antipsychotic medications .
1.2 Neuroprotective Properties
Research has also highlighted the neuroprotective properties of quinoline-based compounds. For instance, bifunctional iron chelators containing quinoline moieties have been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease . The incorporation of piperazine enhances the bioactivity of these compounds, making them promising candidates for further investigation.
Chemical Probes in Biological Research
2.1 Targeted Drug Delivery
The unique structure of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline allows it to function as a chemical probe for studying biological systems. Its ability to selectively bind to specific receptors enables researchers to track cellular processes and understand receptor-ligand interactions more effectively .
2.2 Synthesis and Development of Analogues
The synthesis of this compound can lead to the development of various analogues with modified pharmacological profiles. The versatility of the piperazine and quinoline moieties allows chemists to explore a range of substitutions that could enhance efficacy or reduce side effects in therapeutic applications .
Case Studies
3.1 Development of Neuroprotective Agents
A notable case study involved the synthesis and evaluation of quinoline-piperazine hybrids for their neuroprotective effects against oxidative stress-induced neuronal damage. The study demonstrated that specific modifications on the quinoline ring significantly improved antioxidant activity, paving the way for new treatments targeting neurodegeneration .
3.2 Antipsychotic Drug Development
Another study focused on the structure-activity relationship (SAR) of compounds based on 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline. By systematically altering functional groups on the piperazine ring, researchers identified several analogues with enhanced binding affinities for dopamine receptors, indicating their potential as new antipsychotic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its effects on cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the provided evidence:
*Calculated based on molecular formula C₂₀H₂₁N₅.
Key Comparative Insights:
Quinoline vs. PPMA demonstrates corrosion inhibition efficacy (~85% efficiency in CO₂ environments), suggesting the target compound may share similar applications but with enhanced stability due to quinoline’s rigidity .
Linker Flexibility :
- Compounds with a methylene bridge (e.g., PPMA) exhibit greater conformational flexibility than those with rigid carbonyl linkers (e.g., C1). This flexibility may influence pharmacokinetic properties such as solubility and membrane permeability .
Electron-Withdrawing Groups :
- The trifluoroacetyl group in 4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline increases electrophilicity, making it reactive in nucleophilic acyl substitution reactions. In contrast, the aniline group in the target compound offers sites for electrophilic aromatic substitution .
Biological Activity: Methylpiperazine derivatives (e.g., 4-(4-Methylpiperazino)aniline) are prevalent in antipsychotic drugs (e.g., aripiprazole analogs), whereas bis(fluorophenyl) derivatives are explored for selective serotonin reuptake inhibition .
Synthetic Complexity: The target compound’s synthesis likely parallels PPMA’s route (), but introducing quinoline may require additional steps for regioselective coupling, as seen in 2-phenylquinoline derivatives .
Biological Activity
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline, a compound belonging to the class of piperazine derivatives, has garnered attention due to its potential therapeutic applications. This article explores its biological activities, focusing on cytotoxicity, receptor interactions, and structure-activity relationships (SAR).
The synthesis of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline typically involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with various substituted piperazines. The resulting compounds are characterized by their unique structural features, which influence their biological activities.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various piperazine-quinoline derivatives, including 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline. For instance, a study reported that derivatives exhibited moderate cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| RB1 | 100 | MDA-MB-231 |
| RB2 | 75 | MDA-MB-231 |
| RB3 | 50 | MDA-MB-231 |
Receptor Interactions
The biological activity of this compound is also linked to its interaction with various receptors. It has been shown to act as a selective inhibitor for human equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is significant as it may lead to reduced side effects compared to non-selective inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline is crucial for optimizing its biological properties. Modifications in the piperazine and quinoline moieties can significantly affect its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorination of phenyl | Increased cytotoxicity |
| Alkyl substitution on piperazine | Enhanced receptor binding affinity |
Case Study 1: Anticancer Activity
In a recent investigation, several analogs of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced anticancer properties, suggesting that further optimization could yield more potent compounds .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective potential of related piperazine compounds. These compounds demonstrated significant effects in models of neurodegeneration, suggesting that similar derivatives could be explored for treating neuropsychiatric disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution and amidation. For example, quinolin-2-amine reacts with 5-bromopentanoyl chloride in the presence of triethylamine to form an intermediate amide. Subsequent displacement of bromide with arylpiperazine derivatives (e.g., 4-(2,3-dichlorophenyl)piperazine) under refluxing acetone with K₂CO₃ yields the target compound .
- Key factors : Solvent choice (DMF for polar aprotic conditions), base (K₂CO₃ for deprotonation), and temperature (reflux for kinetic control). Yields typically range from 70–85% but depend on steric/electronic effects of substituents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the quinoline and piperazine moieties. Aromatic protons in the aniline group appear as singlets (δ 6.5–7.5 ppm), while piperazine protons resonate at δ 2.5–3.5 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂N₅ requires m/z 332.1876) .
- HPLC-PDA : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Poor in aqueous buffers; dissolves in DMSO or DMF (10–50 mM stock solutions). Stability decreases in acidic/basic conditions due to hydrolysis of the piperazine-aniline bond .
- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize dopamine D3 receptor selectivity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the arylpiperazine enhance D3 binding affinity (Ki < 10 nM) by stabilizing π-π interactions. Bulky groups (e.g., 3,5-diCl) reduce off-target D2 receptor binding .
- Methodology : Radioligand displacement assays (³H-SPI-622) using HEK-293 cells expressing human D3/D2 receptors. Selectivity ratios (D2/D3 Ki) >100-fold achieved via rational substituent tuning .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case study : Discrepancies in anti-inflammatory activity (e.g., NO inhibition in RAW264.7 cells) may arise from assay conditions (e.g., LPS concentration, incubation time). Standardize protocols (e.g., 24-h pre-treatment with 1 µg/mL LPS) and include positive controls (e.g., dexamethasone) .
- Data validation : Cross-validate using orthogonal assays (e.g., ELISA for TNF-α suppression) .
Q. How do computational models predict metabolic pathways and toxicity risks?
- In silico tools : Use SwissADME to identify CYP450 oxidation sites (e.g., piperazine N-methylation) and admetSAR for toxicity predictions. High risk of hERG inhibition (predicted IC₅₀ < 1 µM) suggests cardiac toxicity screening is critical .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
